molecular formula C8H17NO2 B1604836 L-Isoleucine ethyl ester CAS No. 921-74-4

L-Isoleucine ethyl ester

Cat. No.: B1604836
CAS No.: 921-74-4
M. Wt: 159.23 g/mol
InChI Key: ICPWNTVICOHCML-UHFFFAOYSA-N
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Description

L-Isoleucine ethyl ester: is a derivative of the essential amino acid isoleucine. It is commonly used in various scientific and industrial applications due to its unique properties. The compound has the molecular formula C8H17NO2 and a molecular weight of 159.2261 g/mol . It is often utilized in research related to protein synthesis and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoleucine, ethyl ester, L- typically involves the esterification of L-isoleucine with ethanol. This reaction is catalyzed by an acid, such as hydrochloric acid, to form the ethyl ester derivative. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of isoleucine, ethyl ester, L- follows similar principles but on a larger scale. The process involves the use of industrial-grade ethanol and L-isoleucine, with the reaction being carried out in large reactors. The product is then purified through distillation and crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: L-Isoleucine ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

L-Isoleucine ethyl ester is primarily utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Esterification : It can be used to synthesize other esters by reacting with different acids.
  • Amidation : The compound can participate in the formation of amides, which are crucial in pharmaceuticals.
  • Prodrug Development : this compound has been explored as a prodrug for enhancing the bioavailability of therapeutic agents. For instance, amidation with this ester has been shown to reduce gastrointestinal side effects while maintaining analgesic and anti-inflammatory properties .

Neuroprotective Properties

Recent studies have indicated that this compound may exhibit neuroprotective effects. This is particularly relevant in conditions such as:

  • Cerebellar Ataxia : Research suggests that this compound could improve coordination and balance by modulating neurotransmitter systems .
  • Oxidative Stress Reduction : Similar compounds have demonstrated antioxidant properties, which can mitigate oxidative damage in neuronal tissues, potentially benefiting neurodegenerative diseases .

Metabolic Regulation

This compound plays a role in metabolic pathways:

  • It is involved in protein synthesis and energy metabolism, similar to its parent amino acid .
  • The compound's acetylation enhances its lipophilicity, improving cellular uptake and distribution, which may be beneficial for metabolic health .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for its potential therapeutic applications:

  • Drug Formulation : It serves as an intermediate in the synthesis of various pharmaceuticals due to its ability to modify the pharmacokinetics of drugs .
  • Therapeutic Effects : Investigations into its role as a biomarker and its therapeutic effects are ongoing, particularly concerning neurological disorders .

Industrial Applications

In industrial settings, this compound is utilized for:

  • Chemical Manufacturing : Its properties make it suitable for producing various chemicals and intermediates.
  • Research Reagent : It serves as a reagent in biochemical research due to its structural characteristics that influence biological activity .

Data Table of Applications

Application AreaSpecific Use CasesResearch Findings
Chemical SynthesisBuilding block for esters and amidesEnhances synthesis efficiency
NeuroprotectionPotential treatment for cerebellar ataxiaModulates neurotransmitter systems
Metabolic RegulationInvolved in protein synthesis and energy metabolismImproves cellular uptake
Pharmaceutical IndustryIntermediate in drug formulationModifies drug pharmacokinetics
Industrial ChemistryUsed in chemical manufacturingServes as a reagent

Case Study 1: Neuroprotective Effects

A study published in Pharmacology Research examined the effects of this compound on neuronal cells under oxidative stress conditions. Results indicated that the compound significantly reduced markers of oxidative damage compared to control groups, suggesting its potential as a neuroprotective agent .

Case Study 2: Prodrug Development

Research conducted on prodrugs synthesized from this compound demonstrated marked reductions in ulcerogenic indices when compared to traditional formulations. This study highlighted the compound's ability to enhance drug safety profiles while maintaining efficacy .

Mechanism of Action

The mechanism of action of isoleucine, ethyl ester, L- involves its incorporation into metabolic pathways related to amino acid synthesis and degradation. The compound can be hydrolyzed to release L-isoleucine, which then participates in protein synthesis and other metabolic processes. The molecular targets include enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases .

Comparison with Similar Compounds

  • Leucine, ethyl ester, L-
  • Valine, ethyl ester, L-
  • Alanine, ethyl ester, L-

Comparison: L-Isoleucine ethyl ester is unique due to its branched-chain structure, which imparts specific stereochemical properties. Compared to leucine, ethyl ester, L-, and valine, ethyl ester, L-, isoleucine, ethyl ester, L- has an additional methyl group, making it more hydrophobic. This structural difference affects its reactivity and interactions in biological systems .

Biological Activity

L-Isoleucine ethyl ester is a derivative of the branched-chain amino acid L-isoleucine, known for its various biological activities and potential therapeutic applications. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound (C6H13NO2) is formed by the esterification of L-isoleucine with ethanol. The synthesis typically involves a two-step process:

  • Esterification : L-Isoleucine reacts with ethanol in the presence of an acid catalyst to form this compound.
  • Purification : The product is purified through techniques such as recrystallization or chromatography to obtain a high-purity compound.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to metabolic regulation and potential therapeutic effects on various health conditions. The following sections detail these activities.

1. Metabolic Regulation

L-Isoleucine plays a significant role in protein synthesis and energy metabolism. It is involved in glucose metabolism, contributing to the regulation of blood sugar levels. Research indicates that L-isoleucine and its esters can enhance insulin sensitivity, making them valuable in managing metabolic disorders such as diabetes .

2. Neuroprotective Effects

Studies suggest that this compound may have neuroprotective properties, potentially influencing neurotransmitter systems, including gamma-aminobutyric acid (GABA) and glutamate pathways. These neurotransmitters are crucial for maintaining neuronal health and function.

3. Antitumor Activity

Research has indicated that this compound may inhibit tumor growth in vivo. In animal studies, it has shown promise as an adjunct therapy in cancer treatment by modulating metabolic pathways that affect tumor cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Metabolic Effects : A study published in the Journal of Nutritional Biochemistry demonstrated that supplementation with this compound improved glucose tolerance in diabetic rats, suggesting its potential role in diabetes management .
  • Neuroprotection Research : Another study explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a reduction in cell death and improved cell viability, highlighting its potential for treating neurodegenerative diseases.
  • Antitumor Activity Evaluation : In a study assessing various amino acid derivatives for anticancer properties, this compound was found to significantly reduce tumor size in murine models when combined with standard chemotherapy agents .

Comparative Analysis with Other Amino Acid Esters

The following table compares this compound with other similar compounds regarding their unique properties and biological activities:

CompoundUnique PropertiesBiological Activities
L-Leucine ethyl esterEnhanced muscle recoveryMuscle protein synthesis
N-Acetyl-L-isoleucine ethyl esterNeuroprotective effectsModulates neurotransmitter levels
L-Valine ethyl esterEnergy metabolismSupports muscle metabolism
This compound Antitumor activity, insulin sensitivityMetabolic regulation, neuroprotection

Properties

IUPAC Name

ethyl 2-amino-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWNTVICOHCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-74-4
Record name Ethyl L-isoleucinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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